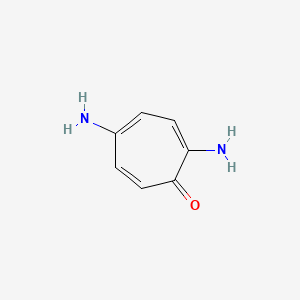

2,5-Diaminotropone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminocyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFONUQYPBCAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189600 | |

| Record name | 2,5-Diaminotropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36039-40-4 | |

| Record name | 2,5-Diaminotropone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Diaminotropone and Its Congeners

Classical Approaches to Tropone (B1200060) Functionalization Leading to 2,5-Diaminotropone

Historically, the synthesis of diaminotropones often involved the functionalization of a pre-existing tropone or tropolone (B20159) ring system. These classical methods typically rely on stepwise introduction of the amino groups. A common strategy involves the nitration of tropone, followed by reduction of the nitro groups to amines. However, controlling the regioselectivity of nitration can be challenging, often leading to mixtures of isomers that require separation.

Another classical approach involves the displacement of leaving groups, such as halogens or methoxy (B1213986) groups, from the tropone ring with ammonia (B1221849) or other nitrogen nucleophiles. The reactivity of the tropone system towards nucleophilic substitution is a key feature that enables these transformations. For instance, the synthesis of a series of basic derivatives of 2-aminotropone and this compound has been reported, highlighting the utility of this approach in generating libraries of compounds for pharmacological testing. researchgate.net

Modern Convergent and Divergent Synthetic Routes

More contemporary synthetic strategies aim for greater efficiency and control, often employing convergent or divergent pathways to access this compound and its analogs.

Amination Reactions on Halogenated Tropones

A prevalent modern strategy involves the direct amination of halogenated tropones. This method offers a more direct route to diaminotropones compared to older methods. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has become a powerful tool in this context. These reactions allow for the formation of carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance. The choice of catalyst, ligand, and base can be crucial for achieving high yields and regioselectivity. nih.gov

For example, the synthesis of various aminotropone derivatives can be achieved by reacting dihalogenated tropones with different amines in the presence of a suitable palladium catalyst. This approach allows for the introduction of diverse amino functionalities at specific positions on the tropone ring, providing a divergent route to a wide range of derivatives.

Ring Expansion Methodologies

Ring expansion reactions offer an alternative and elegant approach to the synthesis of the seven-membered tropone ring system from smaller, more readily available cyclic precursors. whiterose.ac.ukwikipedia.org These methods can be designed to incorporate the necessary nitrogen functionalities during the ring expansion process or in subsequent steps.

One such strategy could involve the expansion of a suitably substituted six-membered ring, such as a cyclohexanone (B45756) or a phenol (B47542) derivative. For instance, a diazomethane-mediated ring expansion of a substituted cyclohexadienone could potentially lead to a tropone intermediate. Subsequent functionalization would then be required to install the two amino groups at the 2- and 5-positions. While conceptually appealing, the regiochemical outcome of such expansions needs to be carefully controlled. Recent advancements in ring expansion techniques, including cascade reactions, offer promising avenues for constructing functionalized medium-sized rings. whiterose.ac.uknih.govnih.gov

Reductive Pathways to Diaminotropones

Reductive methodologies provide another important avenue for the synthesis of diaminotropones. slideshare.netnumberanalytics.comresearchgate.net A common precursor for this approach is a dinitrotropone, which can be prepared by the nitration of tropone itself. The two nitro groups can then be simultaneously reduced to amino groups using a variety of reducing agents.

Standard reduction conditions, such as catalytic hydrogenation over palladium on carbon (Pd/C) or using metals like tin or iron in acidic media, are often effective. google.com The choice of reducing agent can sometimes influence the outcome and may need to be optimized to avoid side reactions. This reductive approach is a straightforward and often high-yielding method for accessing this compound, provided the dinitro precursor is readily available.

| Precursor | Reagent | Product | Reference |

| Dinitrotropone | H2, Pd/C | This compound | google.com |

| Dinitrotropone | Fe, HCl | This compound | google.com |

| 2-Aminoazotoluene | Zn or Ni, Pd/C or Raney-Ni | 2,5-Diaminotoluene | google.com |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity in the synthesis of substituted diaminotropones is a significant challenge. nih.govrsc.orgmdpi.commdpi.comnih.gov The inherent electronic properties of the tropone ring can direct incoming substituents to specific positions, but often a mixture of isomers is obtained. Modern synthetic methods, particularly catalyst-mediated reactions, offer greater control over the regiochemical outcome.

For instance, by carefully selecting the starting materials and reaction conditions in a palladium-catalyzed amination, it is possible to selectively introduce amino groups at the desired positions. The use of directing groups on the tropone ring can also be a powerful strategy to control regioselectivity.

Stereoselectivity becomes a crucial consideration when synthesizing derivatives of this compound that contain chiral centers. semanticscholar.orgresearchgate.netrsc.orgnih.govnih.gov This is particularly relevant when the amino groups are part of a larger, more complex substituent. The development of stereoselective synthetic methods often involves the use of chiral catalysts, auxiliaries, or starting materials. For example, the stereoselective synthesis of aminotriols from stevioside (B1681144) has been demonstrated, showcasing the ability to control stereochemistry in complex molecules. semanticscholar.org

Catalyst-Mediated Synthesis Approaches

The use of catalysts has revolutionized the synthesis of complex organic molecules, and the preparation of this compound and its congeners is no exception. chemistry.or.jp As mentioned previously, palladium-catalyzed cross-coupling reactions are instrumental in the amination of halogenated tropones. nih.gov

Other transition metals can also be employed to catalyze specific transformations in the synthesis of diaminotropones. For example, rhodium-based catalysts have been utilized in asymmetric hydrogenation reactions to produce chiral building blocks. beilstein-journals.org The development of new catalytic systems continues to be an active area of research, with the goal of achieving higher efficiency, selectivity, and sustainability in the synthesis of these valuable compounds. The use of base-controlled regioselective arylation is a testament to the sophisticated control that can be achieved with modern catalytic methods. nih.gov

| Catalyst System | Reaction Type | Application | Reference |

| Palladium(II) acetate, Ligand, Base | C-N Cross-coupling (Buchwald-Hartwig) | Amination of Halogenated Tropones | nih.gov |

| Rhodium-based catalysts | Asymmetric Hydrogenation | Synthesis of Chiral Intermediates | beilstein-journals.org |

| Raney-Ni | Catalytic Hydrogenation | Reduction of Nitro Groups | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is not yet extensively documented in the literature. However, by examining the synthesis of analogous aromatic amines and heterocyclic compounds, a framework for developing greener routes can be proposed. The core principles of green chemistry, such as atom economy, the use of safer solvents and reagents, and catalysis, provide a valuable guide for future synthetic design. mdpi.comacs.org

One of the primary considerations in green synthesis is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. acs.orgwikipedia.org Traditional multi-step syntheses of complex molecules can often have poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. For instance, a hypothetical synthesis of this compound starting from a tropolone precursor might involve nitration followed by reduction. While effective, such a sequence can generate significant waste.

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Hypothetical Nitration | Tropolone, Nitric Acid, Sulfuric Acid | Dinitrotropolone | Water, Sulfuric Acid (catalyst) | ~75% |

| Hypothetical Reduction | Dinitrotropolone, SnCl2, HCl | This compound | SnO2, HCl, Water | ~45% |

To improve atom economy, the development of catalytic amination reactions directly on the tropone skeleton would be highly desirable. Palladium-catalyzed amination has been successfully employed for the synthesis of 2-anilinotropones from 2-triflatotropone, demonstrating the potential for transition metal-catalyzed C-N bond formation in this system. acs.org Adapting such methods for the direct introduction of two amino groups at the 2- and 5-positions could significantly enhance atom economy.

The choice of solvents and reagents is another critical aspect of green synthesis. Many classical organic reactions employ hazardous solvents. Research into the use of greener alternatives, such as water, supercritical fluids, or bio-derived solvents like ethyl lactate, is an active area of investigation in organic synthesis. mdpi.comacs.org For instance, a greener procedure for the diazotization-iodination of aromatic amines has been developed using water as the solvent and a reusable polymeric diazotization agent, avoiding the use of strong acids and hazardous nitrogen oxide emissions. thieme-connect.com Similar strategies could be explored for the synthesis of this compound precursors.

Catalysis offers a powerful tool for developing greener synthetic methods. acs.org Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. The use of photocatalysis for the reduction of nitroaromatics to amines using nanocatalysts like TiO2 represents a promising green approach that could potentially be applied to the synthesis of this compound from dinitro precursors. hilarispublisher.com Furthermore, organocatalysis, which avoids the use of potentially toxic and expensive metals, has been successfully used for the stereoselective cycloaddition reactions of tropones, suggesting its potential applicability in constructing the tropone core with desired functionalities in a greener manner. chinesechemsoc.orgchinesechemsoc.org

Scalability and Efficiency of Synthetic Protocols

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. A scalable and efficient synthesis must be robust, safe, cost-effective, and environmentally acceptable.

Flow chemistry is an emerging technology that offers significant advantages for the scalability of chemical syntheses. chim.itnumberanalytics.comresearchgate.net By conducting reactions in a continuous flow system rather than in traditional batch reactors, better control over reaction parameters such as temperature, pressure, and mixing can be achieved. This enhanced control can lead to higher yields, improved selectivity, and increased safety, particularly for highly exothermic or hazardous reactions. strath.ac.uk The synthesis of heterocyclic compounds, which share some structural similarities with troponoids, has been shown to benefit from flow chemistry, enabling facile scale-up and reduced waste. numberanalytics.commdpi.com The application of flow chemistry to the synthesis of this compound could potentially streamline the process, reduce reaction times, and facilitate purification.

Mechanochemistry , which involves conducting reactions in the solid state by grinding, is another green and scalable technique. rwth-aachen.deresearchgate.netrsc.org This solvent-free approach can lead to higher reaction efficiency, reduced waste, and access to reaction pathways that are not feasible in solution. researchgate.net Mechanochemical methods have been successfully applied to the synthesis of N-substituted amines and amides, suggesting their potential for the synthesis of this compound, particularly in steps involving solid reagents. rsc.orgacs.org

| Synthetic Technology | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation and multi-step synthesis. chim.itresearchgate.netstrath.ac.uk | Initial setup costs, potential for clogging with solid precipitates. |

| Mechanochemistry | Solvent-free conditions, reduced waste, potential for novel reactivity. rwth-aachen.deresearchgate.net | Limited to solid-state reactions, scalability can be challenging for very large quantities. |

| Catalytic Processes | Higher efficiency, milder reaction conditions, reduced byproducts. acs.org | Catalyst cost, separation from the product, and recycling. |

Reactivity and Mechanistic Investigations of 2,5 Diaminotropone

Nucleophilic and Electrophilic Reactivity Profiles of the Tropone (B1200060) Ring

The tropone nucleus is characterized by a seven-membered ring with a carbonyl group, which imparts a dipolar character to the molecule. This inherent polarity influences its susceptibility to both electrophilic and nucleophilic attacks.

The amino groups in 2,5-diaminotropone are strong activating groups that increase the electron density of the tropone ring through resonance, making it more susceptible to electrophilic aromatic substitution (EAS). savemyexams.com In general, aromatic amines undergo electrophilic substitution more readily than benzene (B151609) itself. savemyexams.com The amino groups direct incoming electrophiles primarily to the ortho and para positions. For this compound, the C4, C6, and C7 positions are activated towards electrophiles.

While specific studies on the electrophilic substitution of this compound are limited, research on 2-aminotropone provides valuable insights. Halogenation and nitration are common EAS reactions. For instance, the halogenation of 2-aminotropone has been shown to occur at the C3, C5, and C7 positions. dalalinstitute.com It is plausible that this compound would undergo similar reactions, with the substitution pattern dictated by the combined directing effects of the two amino groups. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commakingmolecules.com

Table 1: Plausible Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂/FeBr₃ | Polybrominated this compound |

| Nitration | HNO₃/H₂SO₄ | Nitrated this compound derivatives |

Note: This table is based on the general reactivity of aminotropones and aromatic amines, as direct experimental data for this compound is not extensively documented.

The carbonyl carbon of the tropone ring is electrophilic and can be a site for nucleophilic attack. This can lead to nucleophilic addition-elimination reactions, particularly if a suitable leaving group is present on the ring. In the case of this compound, the amino groups themselves are generally poor leaving groups. However, reactions involving the displacement of other substituents or addition to the carbonyl group are conceivable.

Electrophilic Aromatic Substitution Reactions on the Tropone Core

Role of Amino Groups in Modulating Reactivity

The two amino groups at the C2 and C5 positions play a crucial role in dictating the reactivity of this compound.

Increased Nucleophilicity of the Ring: As electron-donating groups, the amino groups significantly enhance the electron density of the tropone ring, making it a more potent nucleophile and activating it towards electrophilic attack. savemyexams.com

Directing Effects: In electrophilic aromatic substitution reactions, the amino groups are ortho-, para-directing. makingmolecules.com In this compound, this would direct incoming electrophiles to the C4, C6, and C7 positions.

Nucleophilicity of the Amino Groups: The amino groups themselves possess lone pairs of electrons and can act as nucleophiles. britannica.com They can undergo reactions such as acylation and alkylation. For instance, the reaction with acyl chlorides would lead to the formation of the corresponding amides. chemguide.co.uk

Basicity: The amino groups impart basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts.

Oxidation and Reduction Chemistry of the Tropone System

Oxidation and reduction reactions involve the transfer of electrons, leading to a change in the oxidation state of the atoms within a molecule. libretexts.orgsci-rad.com

The tropone system can undergo both oxidation and reduction. The carbonyl group can be reduced to a hydroxyl group, and the double bonds in the ring can be hydrogenated. Conversely, the amino groups can be susceptible to oxidation. While specific studies detailing the oxidation and reduction of this compound are not widely reported, the general principles of redox chemistry can be applied.

Table 2: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Potential Reagents | Possible Product(s) |

| Reduction of Carbonyl | NaBH₄, LiAlH₄ | 2,5-Diamino-cyclohepta-2,4,6-trien-1-ol |

| Ring Hydrogenation | H₂/Pd, Pt | 2,5-Diaminocycloheptanone |

| Oxidation of Amino Groups | H₂O₂, Peroxy acids | Nitro or other oxidized nitrogen species |

Note: This table represents plausible reactions based on the functional groups present in this compound.

Cycloaddition Reactions Involving the Tropone Moiety

Cycloaddition reactions are powerful tools for the construction of cyclic systems. msu.edu The tropone moiety can participate in various cycloaddition reactions, acting as either the diene or dienophile component, or in higher-order cycloadditions. The extended π-system of the tropone ring makes it a candidate for reactions like the Diels-Alder reaction ([4+2] cycloaddition) and [6+4] cycloadditions.

The electronic nature of the tropone, influenced by the amino groups, will affect its reactivity in these pericyclic reactions. Electron-rich dienes generally react well with electron-poor dienophiles, and vice versa. The electron-donating amino groups in this compound would make it more reactive towards electron-deficient dienophiles in a Diels-Alder type reaction.

Detailed Mechanistic Pathways of Key Transformations

The mechanisms of the reactions discussed above are generally well-established for related classes of compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process:

Attack of the electron-rich tropone ring on the electrophile (E⁺) to form a resonance-stabilized cationic intermediate (arenium ion). masterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.commakingmolecules.com

Nucleophilic Addition to the Carbonyl Group: This is a two-step process:

A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen. science-revision.co.uk

Protonation of the resulting alkoxide gives the final alcohol product.

Diels-Alder Cycloaddition ([4+2]): This is a concerted pericyclic reaction where the diene and dienophile react in a single step through a cyclic transition state to form a six-membered ring. msu.edumdpi.com The stereochemistry of the reactants is retained in the product.

Kinetic Isotope Effects and Reaction Rate Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a particular bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.orgslideshare.net The rate of a reaction is the measure of how the concentration of reactants or products changes over time. fsu.edulibretexts.org

In the context of this compound, a primary KIE would be expected if a C-H bond is broken or a N-H bond is involved in the slowest step of a reaction. For instance, if a reaction involves the deprotonation of one of the amino groups as the rate-limiting step, substituting the hydrogen atoms on the nitrogen with deuterium (B1214612) (its heavier isotope) would lead to a decrease in the reaction rate. This is because the C-D or N-D bond has a lower zero-point vibrational energy than the corresponding C-H or N-H bond, requiring more energy to break. baranlab.orglibretexts.org The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can provide insight into the geometry of the transition state. slideshare.net

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information. libretexts.org For example, if a reaction involving this compound proceeds through a transition state where the hybridization of a carbon atom changes, a secondary KIE might be observed. wikipedia.org

Factors that influence reaction rates include reactant concentration, temperature, the physical state of the reactants, and the presence of a catalyst. fsu.edu For this compound, reaction rates would be expected to increase with higher concentrations of reactants and at elevated temperatures. The use of a catalyst could provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate. fsu.edu

Table 1: Theoretical Kinetic Isotope Effects in Reactions of this compound

| Type of KIE | Isotopic Substitution | Expected Observation | Mechanistic Implication |

| Primary | Replacement of amino protons with deuterium | kH/kD > 1 | N-H bond breaking is part of the rate-determining step. |

| Secondary | Replacement of a ring proton with deuterium | kH/kD ≠ 1 | Change in hybridization at the substituted carbon in the transition state. |

Identification and Characterization of Reaction Intermediates

In reactions involving this compound, several types of intermediates could potentially be formed. For example, in electrophilic aromatic substitution reactions, the attack of an electrophile on the electron-rich tropone ring could lead to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The amino groups would strongly influence the position of electrophilic attack due to their electron-donating nature.

Protonation of one of the amino groups or the carbonyl oxygen could lead to the formation of cationic intermediates. The stability and further reactivity of these intermediates would depend on the reaction conditions, such as the pH of the medium.

The characterization of these short-lived species often requires specialized techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy can be used to detect and structurally elucidate reaction intermediates, sometimes at low temperatures to increase their lifetime. rsc.orgrsc.org Mass spectrometry techniques can also be employed to identify the mass-to-charge ratio of transient species. rsc.org Trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable, characterizable product with the intermediate, are another common strategy. nih.gov

Table 2: Potential Reaction Intermediates of this compound and Characterization Methods

| Potential Intermediate | Generating Reaction Type | Potential Characterization Technique |

| Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution | Low-Temperature NMR, Trapping Experiments |

| Protonated Amine/Carbonyl | Acid-Catalyzed Reactions | NMR Spectroscopy, IR Spectroscopy |

| Radical Cation/Anion | Redox Reactions | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Tautomerism and Isomerization Processes in this compound Systems

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.orgtgc.ac.in this compound has the potential to exhibit several forms of tautomerism.

One possibility is a form of keto-enol tautomerism, although in this case, it would be an amino-imino tautomerism. A proton from one of the amino groups could migrate to the carbonyl oxygen, forming a di-iminol-like tautomer. The equilibrium between these forms would be influenced by factors such as the solvent, temperature, and pH. The aromaticity of the seven-membered ring plays a significant role in the stability of the tropone system and would likely favor the aminotropone form.

Additionally, annular tautomerism, which involves the movement of a proton between different positions on a heterocyclic ring, could be considered if the tropone ring were part of a larger heterocyclic system. wikipedia.org

Isomerization refers to the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms are rearranged. For this compound, this could involve the migration of one of the amino groups to a different position on the tropone ring. Such an isomerization would likely require significant energy input, possibly through heat or photochemical means, and might be facilitated by a catalyst. For instance, studies on the isomerization of dichlorotoluene have shown that catalysts like HZSM-5 can facilitate the migration of a substituent on an aromatic ring. nih.gov A similar principle could potentially apply to diaminotropone systems under specific conditions.

Table 3: Potential Tautomeric and Isomeric Forms of this compound

| Process | Description | Resulting Structure |

| Amino-Imino Tautomerism | Proton migration from a nitrogen to the carbonyl oxygen. | A tautomer with a hydroxyl group and imine functionalities. |

| Positional Isomerization | Migration of an amino group to a different carbon on the tropone ring. | e.g., 2,4-Diaminotropone or 3,5-Diaminotropone. |

Derivatization and Structural Modifications of 2,5 Diaminotropone Analogues

Functionalization at the Amino Nitrogen Atoms

The amino groups at the C2 and C5 positions are primary nucleophilic sites, readily participating in reactions common to aromatic amines.

The amino groups of 2,5-diaminotropone can be readily acylated. Research has demonstrated the synthesis of troponoids via the benzoylation of this compound, showcasing a direct application of this reaction. researchgate.net Generally, acylation can be achieved using acylating agents such as acyl chlorides or anhydrides under standard conditions. rsc.org Studies on 2-aminotropone have shown successful coupling with acyl benzotriazoles, which serve as effective acylating reagents under neutral and mild conditions. rsc.orgresearchgate.net This suggests that this compound would react similarly, potentially allowing for mono- or di-acylation depending on the stoichiometry and reaction conditions.

Alkylation of the amino nitrogens, typically performed with alkyl halides, is another fundamental transformation. While specific examples of N-alkylation for this compound are not prevalent in the literature, the general reactivity of primary aromatic amines suggests this reaction is feasible. However, controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation across both amines) would present a significant synthetic challenge, often resulting in mixtures of products.

| Reaction Type | Reagents & Catalysts | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acyl chloride, Acyl anhydride, or Acyl benzotriazole; Base (e.g., Pyridine, Hunig's base) | Inert solvent (e.g., ACN, DCM); Room temperature to 60°C | N-acylaminotropone (Amide) |

| Alkylation | Alkyl halide (e.g., R-I, R-Br) | Solvent (e.g., DMF, DMSO); Often requires heat | N-alkylaminotropone |

| Imine Formation | Aldehyde or Ketone; Acid catalyst | pH control (often weakly acidic, ~pH 5) | Di-imine (Schiff Base) |

| Heterocycle Formation | Phenyl isothiocyanate, Carbon disulfide; Base (t-BuOK) | Inert solvent | Fused Heterocycle (e.g., Cycloheptaimidazole) |

The condensation of the primary amino groups with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.net Given the two amino groups in this compound, reaction with two equivalents of a carbonyl compound would be expected to form a di-imine derivative. These reactions are typically reversible and catalyzed by acid. researchgate.net

More complex heterocyclic structures can be synthesized from the diamine scaffold. The reaction of 2-aminotropone with various heterocumulenes like phenyl isothiocyanate or carbon disulfide in the presence of a base has been shown to produce fused heterocyclic systems such as 1-phenylcycloheptaimidazole-2(1H)-thione and 2H-cycloheptathiazol-2-one. researchgate.net This indicates a powerful pathway for creating novel polycyclic systems from this compound. Analogous to o-phenylenediamine, this compound could also be expected to react with 1,2-dicarbonyl compounds to form fused quinoxaline-like structures. researchgate.net

Acylation and Alkylation Reactions

Chemical Modifications at the Tropone (B1200060) Ring Carbon Positions

Functionalization of the seven-membered tropone ring itself offers a route to more profound structural diversification. The regioselectivity of these reactions is governed by the electronic interplay between the two electron-donating amino groups and the electron-withdrawing carbonyl group.

The two amino groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the carbonyl group is deactivating. wikipedia.org Therefore, the positions on the tropone ring are electronically distinct. The C4 and C6 positions are particularly activated, being para and ortho, respectively, to the C5-amino group, and are also influenced by the C2-amino group. Research on the gold-catalyzed alkylation of α-aminotropones (2-aminotropones) with allenes demonstrated high regioselectivity, with functionalization occurring at the C5 position. acs.orgnih.gov This highlights that the inherent electronic properties of the aminotropone system can direct incoming electrophiles to specific sites on the ring. Predicting the precise outcome for this compound would require considering the combined directing effects, but positions C3, C4, and C6 are the most probable sites for electrophilic attack.

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to an adjacent position. baranlab.org The amino groups of this compound, or more effectively their N-acylated amide derivatives, can serve as DMGs. This would be expected to direct lithiation to the C3, C4, and/or C6 positions. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are indispensable for forming new carbon-carbon bonds. researchgate.netnih.gov These reactions typically require an aryl halide or triflate as a coupling partner. Therefore, to apply this strategy to this compound, the ring would first need to be halogenated. The resulting halodiaminotropone could then be coupled with various organoboron or organozinc reagents to introduce aryl, heteroaryl, or alkyl groups onto the tropone scaffold. researchgate.netacs.org

| Strategy | Reagents & Catalysts | Regioselectivity / Position | Product Type |

|---|---|---|---|

| Electrophilic Alkylation | Allenes; Gold(I) catalyst | C5-position (in 2-aminotropone) acs.org | C-alkylated tropone |

| Directed Metalation (DoM) | Organolithium base (e.g., n-BuLi, s-BuLi); Electrophile (E+) | Ortho to directing group (e.g., C3, C4, C6) | C-functionalized tropone |

| Negishi Cross-Coupling | Organozinc reagent; Pd or Ni catalyst | Position of halide/triflate | C-C coupled product |

| Suzuki Cross-Coupling | Boronic acid/ester; Pd catalyst; Base | Position of halide/triflate | C-C coupled product |

Ortho, Meta, and Para Functionalization Relative to Amino Groups

Synthesis of Polyfunctionalized this compound Scaffolds

The development of polyfunctionalized molecular scaffolds is crucial for fields like drug discovery and materials science. nih.govrsc.org The this compound core is an excellent starting point for building such complex molecules due to its multiple, chemically distinct reaction sites.

A synthetic strategy for creating a polyfunctionalized scaffold could involve an orchestrated sequence of reactions targeting both the amino groups and the tropone ring. For instance, one could envision a pathway beginning with selective mono-acylation of one amino group to differentiate the two nitrogen centers. This newly installed amide can then serve as a directing group for a highly regioselective ortho-metalation and subsequent functionalization of the tropone ring. Following the modification of the ring, the second amino group and the amide could be further derivatized or used as handles for additional coupling reactions. Through such multi-step sequences, combining N-functionalization, directed C-H activation, and cross-coupling reactions, it is possible to construct a diverse library of complex molecules from the relatively simple this compound starting material.

Generation of Dimeric and Oligomeric this compound Structures

The synthesis of dimeric and oligomeric structures from monomeric building blocks is a key strategy in materials science and medicinal chemistry to create molecules with novel properties. While direct polymerization of this compound is not widely documented, research into related troponoid compounds demonstrates the feasibility of creating such higher-order structures. A prominent approach involves the synthesis of dimeric liquid crystals using substituted tropone cores. researchgate.net

One established method utilizes the derivatization of the tropone core, which can be conceptually extended from starting materials like this compound. For instance, twin-type or dimeric liquid crystals have been successfully synthesized using 5-hydroxytropolone (B104220) and 5-aminotropolone (B1265714) as precursors, which are structurally related to this compound. researchgate.net The general strategy involves linking two troponoid units through a flexible spacer.

A representative synthetic approach is the reaction of a substituted tropolone (B20159), such as 5-(4-alkoxybenzoyloxy)tropolone, with a dicarboxylic acid dichloride in the presence of a base. This results in two tropone units being linked by the spacer derived from the diacid chloride. The properties of the resulting dimer, particularly its liquid crystalline behavior, are highly dependent on the nature of the core, the length and flexibility of the spacer, and the terminal substituent groups. researchgate.net Conference abstracts have also pointed to the investigation of liquid crystals based on this compound, suggesting its potential as a core unit for such materials. chemistry.or.jp

Table 1: Examples of Dimerization Strategies for Tropolone-based Scaffolds

| Precursor Type | Linking Strategy | Resulting Structure | Key Findings | Reference |

|---|---|---|---|---|

| 5-(4-alkoxybenzoyloxy)tropolone | Reaction with α,ω-aliphatic diol or aromatic diols | Symmetric Dimer | Formation of smectic liquid crystal phases; properties influenced by spacer length. | researchgate.net |

| 5-Aminotropolone | Benzoylation and subsequent linking | Twin-type Troponoid | Creation of non-symmetric calamitic dimers with smectic phases. | researchgate.net |

These methodologies indicate that the amino groups of this compound could serve as functional handles for coupling reactions, allowing for the generation of dimeric and potentially oligomeric structures. For example, acylation or reaction with isocyanates could link two this compound units together. The resulting materials could exhibit interesting properties for applications in materials science, driven by the unique dipolar nature of the tropone core.

Conformational Analysis of Substituted 2,5-Diaminotropones

The conformation of substituted 2,5-diaminotropones—referring to the spatial arrangement of their atoms—is crucial for determining their chemical reactivity and biological activity. The non-planar, boat-like conformation of the seven-membered tropone ring, combined with the electronic effects and steric bulk of substituents, leads to a complex conformational landscape. The primary methods for investigating these conformations are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the conformation of molecules in solution. mdpi.com By measuring through-space interactions between protons, NOESY can reveal the proximity of different parts of the molecule, allowing for the elucidation of the predominant conformer. For a substituted this compound, NOESY experiments could determine the relative orientation of the amino substituents and other groups attached to the tropone ring. The magnitude of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing precise structural information. mdpi.com

For substituted 2,5-diaminotropones, this technique would definitively establish the puckering of the seven-membered ring and the orientation of the amino groups and any other substituents. Crystal structures of other complex heterocyclic systems have revealed how intermolecular forces, such as hydrogen bonding and π–π stacking, can influence the conformation adopted in the crystal lattice. mdpi.commdpi.com For example, the amino groups of this compound could participate in hydrogen bonding networks, which would significantly impact the crystal packing and the molecular conformation.

Factors Influencing Conformation: The conformational preferences of substituted 2,5-diaminotropones would be governed by a balance of several factors:

Steric Hindrance: Bulky substituents will tend to occupy positions that minimize steric clash.

Electronic Effects: The electron-donating nature of the amino groups influences the electronic distribution in the tropone ring, which can affect bond lengths and angles. Intramolecular hydrogen bonding between an amino proton and the tropone carbonyl is also a possibility that would rigidify the conformation.

Solvent Effects: In solution, the polarity of the solvent can influence which conformation is most stable.

Table 2: Techniques for Conformational Analysis of Substituted Cyclic Compounds

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy (e.g., NOESY) | Conformation in solution; relative orientation of atoms; dynamic processes. | Provides data on the solution-state structure, which is often more biologically relevant. | Provides time-averaged information; interpretation can be complex for flexible molecules. |

| X-ray Crystallography | Precise 3D structure in the solid state; bond lengths and angles. | Provides a definitive, high-resolution structure. | Requires a suitable single crystal; conformation may be influenced by crystal packing forces and may not represent the solution state. |

| Computational Modeling | Theoretical prediction of stable conformers and energy barriers. | Allows for the study of unstable or transient conformers; complements experimental data. | Accuracy is dependent on the level of theory and can be computationally expensive. |

By combining these experimental techniques with computational modeling, a comprehensive understanding of the conformational behavior of substituted this compound analogues can be achieved.

Advanced Spectroscopic and Structural Elucidation of 2,5 Diaminotropone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 2,5-Diaminotropone, ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, while 2D NMR techniques help to establish connectivity and spatial relationships.

Probing Electronic Environments via ¹H and ¹³C NMR Chemical Shifts

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electron density around the nuclei. In this compound, the positions of the amino groups at C2 and C5 significantly influence the chemical shifts of the ring protons and carbons compared to the parent tropone (B1200060). The amino groups, being strong electron-donating groups, are expected to increase the electron density at the ortho and para positions, leading to an upfield shift (lower ppm values) for the corresponding nuclei.

Expected ¹H NMR Data: The protons on the tropone ring (H-3, H-4, H-6, and H-7) would exhibit chemical shifts influenced by the two amino substituents. The protons adjacent to the amino groups would likely be shifted upfield. The coupling constants (J) between adjacent protons would provide information about the connectivity of the ring system.

Expected ¹³C NMR Data: The carbon spectrum would show seven distinct signals for the tropone ring. The carbons directly attached to the amino groups (C-2 and C-5) would experience a significant upfield shift. The carbonyl carbon (C-1) would remain the most downfield-shifted signal due to the deshielding effect of the oxygen atom.

Illustrative NMR Data for Tropone Derivatives Since experimental data for this compound is not readily available in published literature, the following table provides illustrative chemical shift ranges based on data for tropone and related aminotropone derivatives.

| Nucleus | Expected Chemical Shift Range (ppm) | Comments |

| ¹H NMR | ||

| Ring Protons | 6.0 - 7.5 | The exact shifts depend on the position relative to the amino groups. Protons ortho and para to the amino groups are expected to be in the lower end of the range. |

| Amine Protons | 4.0 - 6.0 | Broad signals, position is dependent on solvent and concentration due to hydrogen bonding. |

| ¹³C NMR | ||

| C=O (C-1) | 180 - 190 | Typically the most downfield signal. |

| C-NH₂ (C-2, C-5) | 140 - 155 | Shielded compared to unsubstituted tropone carbons in similar positions. |

| Ring Carbons | 110 - 140 | Varied shifts based on the electronic effects of the substituents. |

Note: These are estimated ranges and actual experimental values may vary.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons in the tropone ring, allowing for the tracing of the proton connectivity (e.g., H-3 with H-4, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. mdpi.com An HSQC spectrum of this compound would definitively link each ring proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. mdpi.com This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-5) by observing their correlations with nearby protons. For example, the carbonyl carbon (C-1) would show correlations to H-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the through-space proximity of atoms, which can be useful in determining the preferred conformation of the amino groups relative to the tropone ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. msu.edu These techniques are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions such as hydrogen bonding.

Characteristic Absorption Bands for Aminotropone Functionalities

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the N-H, C=O, C=C, and C-N bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium to Strong | Weak |

| Amino (N-H) | Bending (Scissoring) | 1590 - 1650 | Strong | Medium |

| Carbonyl (C=O) | Stretch | 1600 - 1650 | Strong | Medium |

| Ring (C=C) | Stretch | 1500 - 1600 | Medium to Strong | Strong |

| Ring (C-N) | Stretch | 1250 - 1350 | Medium | Medium |

Note: These are general ranges. The exact positions can be influenced by conjugation and hydrogen bonding.

The C=O stretching frequency in aminotropones is typically lower than in simple ketones due to the resonance effect of the amino groups, which donates electron density to the ring and reduces the double bond character of the carbonyl group.

Investigation of Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group) in this compound makes it highly susceptible to both intramolecular and intermolecular hydrogen bonding. nih.govnih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amino group at the C-2 position and the carbonyl oxygen at C-1. This would be evident in the IR spectrum as a broadening and a red-shift (shift to lower frequency) of the N-H stretching band compared to a non-hydrogen-bonded amine. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the N-H of one molecule and the C=O of another are expected. This leads to significant broadening of the N-H and C=O stretching bands. rsc.org Temperature-dependent IR studies can be employed to distinguish between intra- and intermolecular hydrogen bonding, as the latter is more sensitive to changes in temperature and concentration. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. researchgate.net The extended π-system of the tropone ring, in conjugation with the amino and carbonyl groups, gives rise to characteristic absorption and emission spectra.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. biocompare.com The electron-donating amino groups generally cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted tropone, moving the absorption to longer wavelengths.

Illustrative Electronic Spectroscopy Data for Aminotropone Systems

| Technique | Parameter | Expected Wavelength Range (nm) | Transition Type |

| UV-Vis Absorption | λ_max1 | 350 - 450 | π → π |

| λ_max2 | 250 - 300 | π → π | |

| λ_max3 | > 450 (weak) | n → π | |

| Fluorescence Emission | λ_em | 450 - 550 | π → π |

Note: These values are illustrative and depend on the solvent and specific electronic structure.

The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically weak and may be observed as a shoulder on the longer wavelength side of the main absorption bands.

Fluorescence in such systems typically arises from the decay of an electron from the lowest excited singlet state (S₁) back to the ground state (S₀). proteus-instruments.com The presence of amino groups can enhance fluorescence quantum yield. The emission spectrum is generally a mirror image of the longest wavelength absorption band. The large Stokes shift (the difference between the absorption and emission maxima) often observed in such polar molecules is indicative of a significant change in geometry and electronic distribution in the excited state compared to the ground state.

Analysis of Electronic Transitions and Conjugation Effects

An analysis of the electronic transitions of this compound would typically be conducted using UV-Visible spectroscopy. msu.edu The spectrum would be expected to show characteristic absorption bands corresponding to π → π* and possibly n → π* transitions. The extensive conjugation within the seven-membered tropone ring, coupled with the electron-donating amino groups, would likely result in absorptions at longer wavelengths (bathochromic shift) compared to unsubstituted tropone. The intensity and position of these bands would provide insight into the molecular orbital energy levels. creative-proteomics.com

Solvatochromism and pH Effects on Electronic Spectra

The study of this compound in solvents of varying polarities would reveal its solvatochromic behavior. nih.gov A shift in the absorption maxima with changing solvent polarity would indicate differences in the stabilization of the ground and excited states. For instance, polar solvents might stabilize a more polar excited state, leading to a red shift (positive solvatochromism). spectroscopyonline.com

The electronic spectra would also be sensitive to pH changes due to the basicity of the amino groups. rsc.org Protonation of the amino groups under acidic conditions would alter the electronic structure of the molecule, leading to significant shifts in the UV-Vis absorption bands (hypsochromic or bathochromic), which could be used to determine the pKa values of the compound. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the precise molecular weight and elemental composition of this compound. rsc.org High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₇H₈N₂O). The fragmentation pattern, typically obtained via electron impact (EI) ionization, would provide structural information. Expected fragmentation pathways for aminotropones could include the loss of carbon monoxide (CO), hydrogen cyanide (HCN), or amino groups, leading to characteristic daughter ions that help to confirm the structure. bbk.ac.uk

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. creative-proteomics.com This technique would provide precise coordinates for each atom in the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

From the crystallographic data, a detailed geometric analysis could be performed. This would include the precise measurement of all bond lengths (e.g., C-C, C=O, C-N), bond angles, and torsional (dihedral) angles within the this compound molecule. bbk.ac.uk These parameters would reveal the degree of bond alternation in the tropone ring and the planarity of the molecule.

Circular Dichroism and Chiroptical Spectroscopy (if chiral derivatives are relevant)

If chiral derivatives of this compound were synthesized, circular dichroism (CD) spectroscopy would be essential for characterizing their chiroptical properties. creative-proteomics.com The CD spectrum provides information about the molecule's three-dimensional structure in solution and can be used to determine the absolute configuration of chiral centers. bbk.ac.uk The interaction of chiral derivatives with other molecules could also be monitored by changes in their CD spectra. creative-proteomics.com

Computational and Theoretical Chemistry Studies of 2,5 Diaminotropone

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are foundational to understanding the electronic behavior of molecules. ox.ac.uk These ab initio methods provide a detailed picture of how electrons are distributed and how this distribution governs the molecule's properties and reactivity.

The electronic character of 2,5-Diaminotropone is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. For this compound, the presence of two amino groups is expected to significantly raise the energy of the HOMO and influence the charge distribution across the tropone (B1200060) ring system.

QM calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can precisely determine the energies and spatial distributions of these orbitals. The electron-donating nature of the amine groups leads to an increase in electron density on the tropone ring, particularly at the ortho and para positions relative to the amino substituents. This charge delocalization is a key feature of its electronic structure. researchgate.net The analysis of the molecular orbitals would likely show that the HOMO is heavily contributed to by the π-system of the tropone ring and the lone pairs of the nitrogen atoms, while the LUMO is predominantly located on the conjugated system of the ring, including the carbonyl group.

Illustrative Data from QM Calculations for this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | A key indicator of chemical reactivity and electronic transitions. |

| Mulliken Charge on N1 | -0.45 e | Negative charge indicates the electron-donating effect of the amino group. |

| Mulliken Charge on N2 | -0.44 e | Similar charge on the second amino group. |

| Mulliken Charge on O | -0.58 e | Significant negative charge on the electronegative carbonyl oxygen. |

Aromaticity is a core concept describing the enhanced stability of certain cyclic, planar, and conjugated molecules. allen.in Tropone is a classic example of a non-benzenoid aromatic system that follows Hückel's rule (4n+2 π-electrons), with 6 π-electrons delocalized across the seven-membered ring, giving it aromatic character. nptel.ac.inlibretexts.org

To quantify the degree of aromaticity in this compound, computational chemists employ several indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where a negative value at the center of the ring indicates aromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value approaching 1 signifies a high degree of aromaticity. These methods have been successfully applied to study the aromaticity of related systems like 2,5-diamino-1,4-benzoquinone. academie-sciences.fr The introduction of two amino groups is expected to modulate the aromatic character of the tropone ring by enhancing electron delocalization. The delocalization energy, which is the difference in energy between the conjugated molecule and a hypothetical localized structure, can also be calculated to provide a thermodynamic measure of its aromatic stability. numberanalytics.com

Determination of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) for Geometry Optimization and Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org It is widely used for optimizing molecular structures and predicting a range of chemical properties.

A primary application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. The process begins with a geometry optimization, where DFT calculations are used to find the lowest energy structure of the molecule, providing precise bond lengths and angles. researchgate.net

Once the optimized geometry is obtained, further calculations can predict:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy.

IR Spectra: By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), a theoretical IR spectrum can be generated. These frequencies help in identifying functional groups and characterizing the bonding within the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. faccts.de These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Illustrative DFT-Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment/Note |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 6.5 - 7.5 ppm | Protons on the aromatic tropone ring. |

| ¹³C NMR | Chemical Shift (δ) | 180-185 ppm | Carbonyl carbon (C=O). |

| Chemical Shift (δ) | 110-150 ppm | sp² carbons in the tropone ring. | |

| IR | Vibrational Frequency | ~1640 cm⁻¹ | C=O stretching frequency, characteristic of the tropone carbonyl. |

| Vibrational Frequency | 3300-3500 cm⁻¹ | N-H stretching frequencies of the amino groups. | |

| UV-Vis (TD-DFT) | λ_max 1 | ~350 nm | π → π* transition within the conjugated system. |

| λ_max 2 | ~280 nm | n → π* transition involving the carbonyl group. |

DFT is an indispensable tool for investigating the pathways of chemical reactions. smu.edu For this compound, this could include studying its participation in cycloaddition reactions, which are common for tropone systems researchgate.net, or nucleophilic substitution reactions.

By mapping the potential energy surface, DFT calculations can identify the structures and energies of reactants, products, and, crucially, the transition states that connect them. wikipedia.org The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. This approach allows for a detailed, step-by-step understanding of how bonds are broken and formed during a chemical transformation. researchgate.net For example, DFT could be used to explore the mechanism of C-N bond functionalization, a challenging but important transformation for aromatic amines. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While QM and DFT calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the dynamic processes that occur in solution or in complex biological systems. acs.org

An MD simulation of this compound would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its behavior for nanoseconds to microseconds. Such simulations can reveal:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and properties.

Conformational Dynamics: The flexibility of the molecule and the relative stability of different conformations.

Intermolecular Interactions: How this compound interacts with other molecules, such as ions, other organic molecules, or even biological macromolecules like proteins or DNA. This is particularly relevant given that many tropone derivatives exhibit biological activity.

Typical Parameters for an MD Simulation of this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system's particles. |

| Solvent Model | TIP3P, SPC/E | Explicit water model to simulate an aqueous environment. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe relevant molecular motions. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

Ab initio and post-Hartree-Fock methods represent a class of high-level quantum chemical calculations that are fundamental to obtaining highly accurate theoretical predictions of molecular properties. These methods are termed ab initio (Latin for "from the beginning") because they derive solutions from first principles, using only fundamental physical constants, without reliance on experimental data for parameterization. northwestern.edu The foundation of these methods is the Hartree-Fock (HF) approximation, which, while powerful, does not fully account for electron correlation—the interaction and correlated motion of electrons. wikipedia.org Post-Hartree-Fock methods are a suite of techniques designed specifically to address this limitation, offering a more precise description of the electronic structure. wikipedia.orgnumberanalytics.com

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgnumberanalytics.com For a molecule like this compound, these high-accuracy calculations are employed to:

Establish Benchmark Geometries: Determine precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Calculate Accurate Energies: Provide reliable values for total electronic energy, ionization potentials, and electron affinities.

Predict Spectroscopic Properties: Compute properties such as NMR chemical shifts and vibrational frequencies with high fidelity, aiding in the interpretation of experimental spectra.

The application of a method like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], often considered the "gold standard" in computational chemistry, combined with a large basis set (e.g., correlation-consistent basis sets like cc-pVTZ or aug-cc-pVTZ), would yield highly reliable data for this compound. numberanalytics.com These calculations, while computationally expensive, provide a crucial reference point for validating more cost-effective methods like Density Functional Theory (DFT).

Table 1: Illustrative High-Accuracy Geometric Parameters for this compound Calculated at a Post-Hartree-Fock Level (Note: This table is a hypothetical representation of data that would be obtained from such calculations, based on typical values for related structures.)

| Parameter | Bond/Angle | Calculated Value (MP2/cc-pVTZ) |

| Bond Lengths | ||

| C=O | 1.24 Å | |

| C-N (C2) | 1.37 Å | |

| C-N (C5) | 1.38 Å | |

| C-C (ring) | 1.38 - 1.45 Å | |

| Bond Angles | ||

| O=C1-C2 | 122.5° | |

| C1-C2-N | 121.0° | |

| C4-C5-N | 120.5° |

Conformational Landscape Exploration and Tautomeric Equilibria

The structural flexibility of this compound is primarily associated with the rotation of the two amino (-NH₂) groups and the potential for the seven-membered ring to exhibit puckering. Furthermore, the presence of amine and carbonyl groups introduces the possibility of tautomerism. Computational methods are essential for mapping the potential energy surface (PES) to identify stable conformers, rotational barriers, and the relative stability of different tautomers. taltech.ee

Conformational Landscape: The orientation of the two amino groups relative to the tropone ring defines the key conformers of this compound. Rotation around the C-N bonds can lead to several distinct minima on the potential energy surface. Theoretical studies on related molecules, such as β-amino acids and other flexible systems, demonstrate that even subtle conformational changes can significantly impact molecular properties and interactions. scirp.orgchemicalpapers.com For this compound, computational scans of the dihedral angles involving the H-N-C-C framework would reveal the most stable orientations of the amino groups, which are likely governed by a balance between steric hindrance and potential intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen or the other nitrogen atom.

Tautomeric Equilibria: Tautomerism is a critical consideration for aminotropones. This compound can theoretically exist in several tautomeric forms, including imine-enamine and keto-enol type structures. The equilibrium between these forms is governed by their relative thermodynamic stabilities, which can be accurately predicted using computational methods. nih.govnumberanalytics.com Studies on similar heterocyclic systems show that the relative energies of tautomers can be influenced by electronic effects of substituents and the surrounding solvent environment. mdpi.comrsc.org For this compound, the principal tautomeric equilibrium would be between the aminotropone form and its iminotropone isomers. DFT and post-Hartree-Fock calculations of the Gibbs free energies of each potential tautomer can determine their equilibrium populations. nih.gov

Table 2: Predicted Relative Energies of Potential Tautomers of this compound (Note: This table provides a hypothetical comparison of tautomer stability, which is a key outcome of such computational studies. The values are illustrative.)

| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Tautomer A (Aminotropone) | 2,5-Diaminocyclohepta-2,4,6-trien-1-one | 0.00 | >99.9 |

| Tautomer B (Imino-enol) | 5-Amino-2-imino-cyclohepta-3,5-dien-1-ol | +10.5 | <0.1 |

| Tautomer C (Imino-enol) | 2-Amino-5-imino-cyclohepta-3,6-dien-1-ol | +12.1 | <0.1 |

Prediction of Non-Covalent Interactions and Supramolecular Assembly Motifs

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into ordered supramolecular structures, such as crystals and aggregates. mdpi.com For this compound, the key non-covalent interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH₂ groups) and acceptors (the carbonyl oxygen and the nitrogen atoms), making it an excellent candidate for forming extensive hydrogen-bonded networks. mdpi.com The primary hydrogen bond motif is expected to be the N-H···O=C interaction, which is a robust and highly directional bond. N-H···N interactions are also possible.

π-π Stacking: The planar, aromatic tropone ring facilitates attractive π-π stacking interactions between molecules, further stabilizing the supramolecular assembly. libretexts.org

Computational methods can predict the geometry and energetics of these interactions. By analyzing potential dimer configurations, researchers can identify the most stable intermolecular binding motifs. scispace.com These studies often involve calculating the interaction energies, corrected for basis set superposition error (BSSE), to quantify the strength of the non-covalent bonds. The results from these dimer calculations can then be used to predict larger-scale assembly, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional crystal lattices. Studies on related tropone derivatives have shown their significant role in forming unique supramolecular self-assemblies. researchgate.net These assemblies are critical as they influence material properties like solubility, melting point, and crystal morphology. mdpi.comfrontiersin.org

Table 3: Calculated Interaction Energies for Key Dimer Motifs of this compound (Note: This table is an illustrative example of data generated from computational studies on non-covalent interactions. The values represent typical energy ranges for such interactions.)

| Dimer Motif | Primary Interaction Type | Intermolecular Distance (Illustrative) | Interaction Energy (kcal/mol) (BSSE-Corrected) |

| Motif 1 | Head-to-tail Hydrogen Bond | N-H···O distance: 1.9 Å | -8.5 |

| Motif 2 | Parallel-displaced π-π Stacking | Interplanar distance: 3.5 Å | -4.2 |

| Motif 3 | T-shaped π-π Stacking | -2.1 | |

| Motif 4 | N-H···N Hydrogen Bond | N-H···N distance: 2.1 Å | -3.5 |

Applications of 2,5 Diaminotropone in Advanced Chemical Fields

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. nih.govfrontiersin.org 2,5-Diaminotropone is an exemplary candidate for designing such systems due to its inherent structural and electronic properties that facilitate predictable self-assembly. nih.gov

The molecular architecture of this compound possesses both hydrogen-bond donor sites (the two -NH2 groups) and a hydrogen-bond acceptor site (the C=O group). This functionality allows it to participate in extensive and highly directional hydrogen-bonding interactions, which are fundamental to creating stable, self-assembled supramolecular structures. newswise.comcjps.org Inspired by nature, where hydrogen bonds define the structure of proteins and DNA, chemists utilize molecules like this compound to construct novel materials. cjps.org

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Role in Hydrogen Bonding | Number of Sites |

|---|---|---|

| Amine (-NH₂) | Donor | 2 |

The design of synthetic receptors capable of recognizing and binding specific guest molecules is a central theme in host-guest chemistry. rsc.orgnih.gov The development of such systems relies on creating molecular scaffolds with well-defined cavities and specific binding sites. lu.seacademie-sciences.fr this compound offers a promising scaffold for constructing such molecular receptors.

Key features that make it suitable for this application include:

Structural Rigidity and Curvature : The seven-membered ring is planar and rigid, providing a predictable framework for attaching other functional groups to form a pre-organized binding cavity. lu.se

Defined Interaction Sites : The amino groups and the carbonyl oxygen can act as specific interaction points within a receptor's cavity, binding to complementary guests through hydrogen bonds.

Tunable Electronic Properties : The π-electron system of the tropone (B1200060) ring can engage in π-π stacking interactions with aromatic guests, while the electron-donating amino groups and electron-withdrawing carbonyl group create a unique electronic environment that can be exploited for selective recognition.

By functionalizing the amino groups or other positions on the tropone ring, it is possible to construct larger host molecules with tailored cavities for specific guests, such as ions or small organic molecules. This approach of using natural-product-inspired scaffolds is a growing trend in designing new functional molecules. researchgate.net

Role as a Building Block for Hydrogen-Bonded Networks

Organic Materials Science

The field of organic materials science seeks to develop new carbon-based materials with novel electronic, optical, or mechanical properties. The inherent characteristics of the this compound core—namely its large dipole moment, structural planarity, and conjugated π-system—make it an attractive component for advanced functional materials.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. researchgate.netijpsonline.com The design of molecules that form liquid crystal phases (mesogens) often requires a rigid core structure and appropriate terminal groups. environmentaljournals.orgajchem-a.com Troponoid compounds are known to be effective mesogens, a property attributed to their large dipole moment and rigid, planar structure. oup.com

The tropone carbonyl group, acting as a strong lateral dipole, can significantly enhance the thermal stability of smectic liquid crystal phases. rsc.org Research has shown that even simple 2-alkoxy-5-alkoxytropones can exhibit liquid crystalline behavior. tandfonline.com The introduction of two amino groups, as in this compound, would further enhance the molecular polarity and potential for intermolecular interactions, making it a valuable core for designing new liquid crystalline materials. Derivatives of this compound are expected to form well-ordered mesophases, which are crucial for applications in electro-optical display devices. researchgate.net

Table 2: Representative Phase Transition Temperatures of Troponoid Liquid Crystals

| Compound Structure | Phase Transitions (°C) | Reference |

|---|---|---|

| 2-(4-Butoxybenzoyloxy)-5-methoxytropone | Cr 108.5 (N 107.5) I | tandfonline.com |

| 2-Benzyloxy-5-propoxytropone | Cr 92 (SmA 87) I | rsc.org |

| 2-(4-Hexyloxybenzoyloxy)tropone | Cr 129.5 I | tandfonline.com |

Note: Values in parentheses indicate a monotropic transition observed on cooling. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid.

Conjugated polymers, which feature alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. rsc.orgmpg.de The incorporation of different aromatic units into the polymer chain is a key strategy for tuning their electronic and optical properties. mdpi.comrsc.orgnih.gov

The tropone unit has been successfully integrated into the main chain of a poly(p-phenylenevinylene) (PPV)-based conjugated oligomer via a Wittig polycondensation reaction. oup.com This work demonstrated that the tropone carbonyl group is stable under the polymerization conditions, allowing for the creation of novel conjugated materials containing this unique seven-membered ring. oup.com The resulting oligomer showed distinct optical properties, paving the way for the development of a new class of functional polymers. oup.com The incorporation of the electron-rich and polarizable tropone unit into a conjugated backbone is expected to influence the polymer's HOMO/LUMO energy levels, enhance interchain interactions, and potentially improve charge transport characteristics. oup.commpg.de